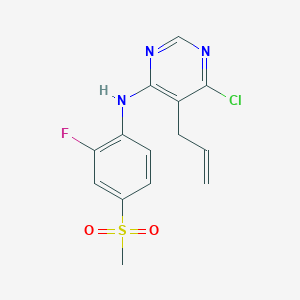
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a methanesulfonate group, and a trifluoroacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate typically involves multiple steps. One common method starts with the reaction of 2-chloromethylpyridine with methylamine to form 2-(methyl(pyridin-2-yl)amino)ethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield 2-(methyl(pyridin-2-yl)amino)ethyl methanesulfonate. Finally, the compound is treated with trifluoroacetic acid to obtain the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azido derivatives or other substituted products.
科学的研究の応用
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)ethyl methanesulfonate
- 2-(Methyl(pyridin-2-yl)amino)ethyl acetate
- 2-(Methyl(pyridin-2-yl)amino)ethyl benzenesulfonate
Uniqueness
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous .
特性
分子式 |
C11H15F3N2O5S |
|---|---|
分子量 |
344.31 g/mol |
IUPAC名 |
2-[methyl(pyridin-2-yl)amino]ethyl methanesulfonate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H14N2O3S.C2HF3O2/c1-11(7-8-14-15(2,12)13)9-5-3-4-6-10-9;3-2(4,5)1(6)7/h3-6H,7-8H2,1-2H3;(H,6,7) |
InChIキー |
WRDJZJCDEZAEGO-UHFFFAOYSA-N |
正規SMILES |
CN(CCOS(=O)(=O)C)C1=CC=CC=N1.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



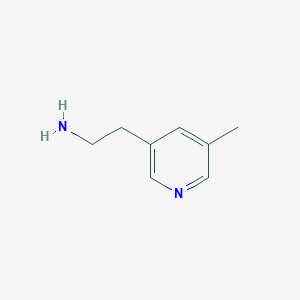
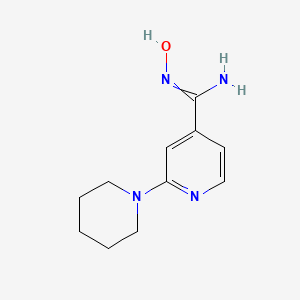
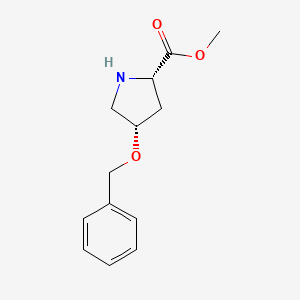
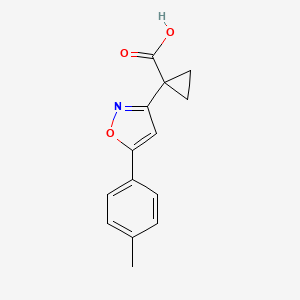
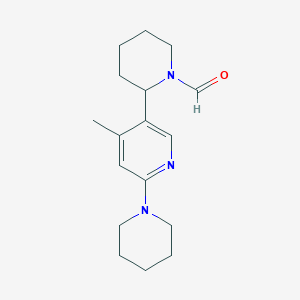




![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)

